molecular formula C7H11N3OS B3015558 4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine CAS No. 17467-40-2

4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine

Cat. No. B3015558
CAS RN: 17467-40-2
M. Wt: 185.25
InChI Key: OHSQROKGOXMLSS-UHFFFAOYSA-N
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Description

“4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine” is a compound that contains a thiadiazole nucleus . The thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Scientific Research Applications

Antimicrobial Activity

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives have revealed promising antimicrobial properties. Researchers have designed and synthesized these derivatives using starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. The resulting compounds were characterized by various spectroscopic techniques . Notably, some of these derivatives exhibited superior antimicrobial activity against bacteria (E. coli, B. mycoides) and fungi (C. albicans).

Anthelmintic Potential

Hydrazonoyl halides, including 1,3,4-thiadiazoles, have been investigated for their anthelmintic properties. These compounds show promise in combating parasitic infections in both humans and animals. Their chemical reactivity and diverse biological effects make them intriguing targets for medicinal chemistry .

Industrial Applications

Beyond their biological activities, 1,3,4-thiadiazole derivatives find applications in industrial processes. Their reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Industries may leverage these derivatives for specific chemical transformations or material production .

properties

IUPAC Name

4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-6-8-7(12-9-6)10-2-4-11-5-3-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSQROKGOXMLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine

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